molecular formula C12H12O3 B14402974 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde CAS No. 88170-75-6

1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde

Cat. No.: B14402974
CAS No.: 88170-75-6
M. Wt: 204.22 g/mol
InChI Key: CSPYBIHZRGKPJZ-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde typically involves the functionalization of a naphthalene derivative. One common method is the electrophilic aromatic substitution reaction, where a naphthalene derivative undergoes substitution reactions to introduce the hydroxyl and methoxy groups at specific positions on the ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available naphthalene derivatives. The process may include steps such as nitration, reduction, and subsequent functional group transformations to introduce the hydroxyl and methoxy groups.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both hydroxyl and methoxy groups on the naphthalene ring, along with an aldehyde group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

CAS No.

88170-75-6

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-hydroxy-4-methoxy-5,6-dihydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H12O3/c1-15-11-6-8(7-13)12(14)10-5-3-2-4-9(10)11/h3,5-7,14H,2,4H2,1H3

InChI Key

CSPYBIHZRGKPJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCC=CC2=C(C(=C1)C=O)O

Origin of Product

United States

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